An In-depth Technical Guide to 1,1,3-Triphenylpropargyl Alcohol: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 1,1,3-Triphenylpropargyl Alcohol: Synthesis, Reactivity, and Applications
Audience: Researchers, scientists, and drug development professionals. Topic: 1,1,3-Triphenylpropargyl alcohol (CAS Number: 1522-13-0)
Introduction: Unveiling a Versatile Synthetic Cornerstone
1,1,3-Triphenylpropargyl alcohol, a tertiary propargylic alcohol, stands as a pivotal building block in the arsenal of synthetic organic chemistry. Characterized by the presence of a hydroxyl group on a carbon adjacent to a carbon-carbon triple bond, this class of molecules possesses a unique electronic and structural profile.[1] The dual functionality of the alkyne and hydroxyl groups within 1,1,3-triphenylpropargyl alcohol imparts a rich and tunable reactivity, making it a valuable synthon for constructing complex molecular architectures.[1][2] Its utility spans from fundamental organic transformations to the synthesis of elaborate heterocyclic systems and precursors for biologically active compounds.[3][4] This guide provides a comprehensive exploration of its synthesis, core chemical transformations, and strategic applications, offering field-proven insights for researchers in both academic and industrial settings.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. The identity and purity of 1,1,3-Triphenylpropargyl alcohol are typically confirmed through a combination of physical property measurements and spectroscopic analysis.
Key Properties
| Property | Value | Reference |
| CAS Number | 1522-13-0 | [5][6] |
| Molecular Formula | C₂₁H₁₆O | [5][6] |
| Molecular Weight | 284.35 g/mol | [5][7] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 80-84 °C | [4][5] |
| Synonyms | 1,1,3-Triphenyl-2-propyn-1-ol | [5] |
Spectroscopic Signatures for Verification
As a Senior Application Scientist, the first step in utilizing any reagent is to verify its structure. The spectroscopic data for 1,1,3-triphenylpropargyl alcohol are highly characteristic.
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Infrared (IR) Spectroscopy: The IR spectrum provides immediate confirmation of key functional groups. A strong, broad absorption in the 3300-3600 cm⁻¹ region is indicative of the O-H stretching vibration, with the broadness resulting from hydrogen bonding.[8][9] A sharp, weaker absorption around 2200-2260 cm⁻¹ corresponds to the C≡C triple bond stretch. The presence of aromatic rings is confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching bands in the 1500-1600 cm⁻¹ region.[9] A strong C-O stretching absorption is also expected near 1050 cm⁻¹.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton of the hydroxyl group typically appears as a broad singlet whose chemical shift is concentration and solvent-dependent.[10] Protons on the three phenyl groups will resonate in the aromatic region (typically δ 7.0-8.0 ppm). A key diagnostic technique is the "D₂O shake," where the addition of deuterium oxide will cause the O-H proton signal to disappear due to proton-deuterium exchange.[9]
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¹³C NMR: The carbon atoms of the alkyne (C≡C) typically appear in the δ 80-90 ppm range. The carbon bearing the hydroxyl group (the carbinol carbon) is deshielded and will appear further downfield, generally in the δ 60-80 ppm region.[10] The aromatic carbons will produce a series of signals in the δ 120-150 ppm range.
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-
Mass Spectrometry (MS): In electron impact mass spectrometry (EI-MS), alcohols often undergo characteristic fragmentation patterns, including alpha-cleavage and dehydration (loss of H₂O).[10][11] The molecular ion peak (M⁺) at m/z = 284.35 would confirm the molecular weight.[12]
Synthesis: Forging the Core Structure
The most direct and common method for synthesizing tertiary propargylic alcohols like 1,1,3-triphenylpropargyl alcohol is through the nucleophilic addition of an acetylide to a ketone.[13] This approach offers high convergence and allows for significant structural variation.
General Synthetic Workflow
The synthesis involves two primary stages: the generation of the phenylacetylide nucleophile and its subsequent reaction with the benzophenone electrophile.
Caption: General workflow for synthesizing 1,1,3-triphenylpropargyl alcohol.
Experimental Protocol: Synthesis via Grignard Reagent
This protocol details a common laboratory-scale synthesis.
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Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon) is charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.
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Grignard Formation: A solution of bromobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated (indicated by the disappearance of the iodine color and gentle reflux) and then maintained at a gentle reflux until the magnesium is consumed. The solution is then cooled to 0 °C.
-
Acetylide Formation: Phenylacetylene is added dropwise to the freshly prepared phenylmagnesium bromide solution at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the phenylacetylide Grignard reagent.
-
Nucleophilic Addition: A solution of benzophenone in anhydrous diethyl ether is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the mixture is stirred at room temperature overnight.
-
Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure 1,1,3-triphenylpropargyl alcohol.
Core Reactivity: The Dueling Pathways of Rearrangement
The true synthetic power of 1,1,3-triphenylpropargyl alcohol is most evident in its acid-catalyzed rearrangement reactions. Under acidic conditions, it does not simply dehydrate but instead undergoes one of two competing, mechanistically related transformations: the Meyer-Schuster rearrangement and the Rupe rearrangement.[14][15] Understanding and controlling these pathways is critical for any synthetic application.
Meyer-Schuster vs. Rupe Rearrangement
Both reactions are initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The divergence occurs in the subsequent steps.
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Meyer-Schuster Rearrangement: This pathway involves a 1,3-hydroxyl shift, proceeding through an allene intermediate which then tautomerizes to the more stable α,β-unsaturated ketone.[16] This is a highly atom-economical method for generating conjugated carbonyl systems.[17]
-
Rupe Rearrangement: This competing reaction, specific to tertiary propargyl alcohols, proceeds via an enyne intermediate to form an α,β-unsaturated methyl ketone.[14][15]
The choice between these pathways can be influenced by the catalyst system. While strong Brønsted acids often lead to mixtures, modern Lewis acid and transition-metal catalysts can provide greater selectivity.[14] For instance, gold(I)/(III) catalysts have been effectively used in transformations of propargylic alcohols.[18]
Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.
Applications in Synthesis and Drug Discovery
The unique reactivity of 1,1,3-triphenylpropargyl alcohol makes it a precursor for a variety of valuable chemical structures.
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Heterocycle Synthesis: It serves as a reagent in multi-step, one-pot cascade reactions to produce complex heterocyclic scaffolds. For example, it is used in the synthesis of polysubstituted 4H-thiopyrans and pyrazoles.[4][19] These core structures are prevalent in many pharmaceutical agents.
-
Carbocycle Synthesis: The molecule can be used to synthesize specific isomers of naphthalene compounds.[4][5]
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Building Block for Bioactive Molecules: While specific drugs derived directly from this molecule are not widely documented, the propargyl alcohol moiety is a well-established pharmacophore and synthetic intermediate.[3] It is a building block in the synthesis of anti-cancer agents and other therapeutic molecules.[3] The rigidity and linearity of the alkyne group are often exploited in drug design to orient functional groups in a specific vector for optimal binding to biological targets.
Safety and Handling
As with any laboratory chemical, proper handling of 1,1,3-triphenylpropargyl alcohol is essential.
-
Hazard Classifications: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses or goggles, and a lab coat, must be worn at all times. When handling the powder, a dust mask (e.g., N95) is recommended.[5]
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[20]
Conclusion
1,1,3-Triphenylpropargyl alcohol (CAS 1522-13-0) is far more than a simple chemical reagent; it is a versatile and powerful tool for molecular construction. Its value lies in the predictable yet tunable reactivity centered around the propargylic framework. A thorough understanding of its synthesis and, critically, the competing Meyer-Schuster and Rupe rearrangement pathways, allows researchers to strategically access a diverse range of α,β-unsaturated ketones and their derivatives. These products serve as crucial intermediates in the synthesis of complex carbo- and heterocyclic systems, underscoring the enduring importance of this compound in both discovery research and the development of novel therapeutics.
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